![molecular formula C16H23ClN2O B162129 3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide CAS No. 786581-55-3](/img/structure/B162129.png)
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
Overview
Description
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide is a synthetic opioid . It’s structurally similar to AH-7921, a synthetic opioid invented in the mid-1970s .
Molecular Structure Analysis
The molecular formula of this compound is C16H22Cl2N2O . The InChI key is JMZROFPPEXCTST-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of this compound is 329.2647 g/mol .Scientific Research Applications
Pharmacological Characteristics
- U-47700, a derivative of "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," has been studied for its potent in vivo activity, which is approximately ten times greater than morphine. Its synthesis, medicinal chemistry, in vitro/in vivo pharmacology, and drug metabolism have been extensively researched (Kyei-Baffour & Lindsley, 2020).
Potential Applications in Imaging
- This compound's scaffold has been explored for developing 18F-positron emission tomography (18F-PET) radiotracers. The study focused on sensitivity to changes in opioid receptor occupancy, revealing promising compounds for PET imaging (Ott et al., 2020).
Structural Analysis
- A study on a related compound, 2-Chloro-N-{5-[(4R,5R,10S)-dehydroabiet-4-yl]-1,3,4-thiadiazol-2-yl}benzamide, provided insights into the molecular structure and interactions, highlighting the cyclohexyl ring's classic chair conformation and its intermolecular interactions (Mo et al., 2011).
Toxicological Aspects
- Although not directly related to "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," studies on compounds like U-47700 provide insights into the toxicological aspects of similar substances (Elliott et al., 2016).
Chemical Synthesis and Derivatives
- Research has been conducted on the electrophilic cyclization of related compounds, focusing on the synthesis and yields of derivatives with potential pharmaceutical applications (Valle et al., 2005).
Metabolic Characterization
- The metabolic characterization of AH-7921, a synthetic opioid designer drug closely related to "3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide," provides insights into metabolic pathways, stability, and potential metabolites (Wohlfarth et al., 2016).
Mechanism of Action
Target of Action
A similar compound, ah-7921, is known to act on the μ-opioid receptor . The μ-opioid receptor is a G protein-coupled receptor that mediates the effects of opioids and plays a crucial role in pain perception.
Mode of Action
Based on the similar compound ah-7921, it can be inferred that it might act as an agonist at the μ-opioid receptor . Agonists bind to receptors and activate them to produce a biological response.
Result of Action
Opioids generally cause analgesia, relaxation, and euphoria, among other effects .
properties
IUPAC Name |
3-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-19(2)16(9-4-3-5-10-16)12-18-15(20)13-7-6-8-14(17)11-13/h6-8,11H,3-5,9-10,12H2,1-2H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSYYIJPVLTYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)CNC(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001342409 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
CAS RN |
786581-55-3 | |
Record name | 3-Chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001342409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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